![molecular formula C19H20ClN3O B2582029 N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide CAS No. 692747-05-0](/img/structure/B2582029.png)
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in many biologically active molecules and pharmaceutical drugs . Benzimidazole and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or other similar compounds . This process results in the formation of the imidazole ring .Molecular Structure Analysis
The benzimidazole moiety consists of a five-membered imidazole ring fused to a six-membered benzene ring . This structure is similar to the structure of purines, which are key components of DNA and RNA .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the benzimidazole ring . For example, they can participate in reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Novel derivatives, including those structurally similar to N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide, have been synthesized and investigated for their antimicrobial activity. Certain derivatives displayed significant antibacterial and anticandidal effects, suggesting potential utility in combating microbial infections. Additionally, these compounds were evaluated for cytotoxic activity against human leukemia cells, indicating their potential in cancer research. The specific structural modifications of these derivatives were crucial in defining their biological activities, showcasing the importance of chemical structure in designing effective antimicrobial and anticancer agents (Dawbaa et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-3-18(24)21-13(2)19-22-16-6-4-5-7-17(16)23(19)12-14-8-10-15(20)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNXHLYUNJFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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